molecular formula C16H32O3 B14575356 Tert-butyl 2,2-dimethyldecaneperoxoate CAS No. 61415-88-1

Tert-butyl 2,2-dimethyldecaneperoxoate

Cat. No.: B14575356
CAS No.: 61415-88-1
M. Wt: 272.42 g/mol
InChI Key: JVDMQGBERIYHPS-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethyldecaneperoxoate is an organic peroxide compound known for its utility in various chemical processes. It is characterized by its peroxide functional group, which makes it a potent oxidizing agent. This compound is often used in polymerization reactions and as an initiator in the production of various polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2,2-dimethyldecaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 2,2-dimethyldecanoic acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the stability of the peroxide group.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of tert-butyl hydroperoxide to a solution of 2,2-dimethyldecanoic acid in the presence of a suitable catalyst. The reaction mixture is maintained at a specific temperature to optimize yield and minimize decomposition.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,2-dimethyldecaneperoxoate primarily undergoes oxidation reactions due to its peroxide group. It can also participate in radical polymerization reactions, where it acts as an initiator.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction conditions often involve mild temperatures and the presence of a catalyst.

    Polymerization: The compound is used as an initiator in radical polymerization processes, typically under controlled temperature and pressure conditions.

Major Products Formed:

    Oxidation: The major products are typically oxidized derivatives of the starting materials.

    Polymerization: The major products are polymers, such as polyethylene or polypropylene, depending on the monomers used.

Scientific Research Applications

Tert-butyl 2,2-dimethyldecaneperoxoate has a wide range of applications in scientific research:

    Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in various organic synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and its impact on cellular processes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic formulations.

    Industry: It is widely used in the production of polymers and other industrial chemicals, where it serves as a key initiator in polymerization processes.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyldecaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, such as polymerization and oxidation. The molecular targets and pathways involved include the activation of monomers in polymerization reactions and the oxidation of organic substrates.

Comparison with Similar Compounds

    Tert-butyl hydroperoxide: Another peroxide compound used as an oxidizing agent and polymerization initiator.

    Di-tert-butyl peroxide: A similar compound with two tert-butyl groups, used in similar applications.

    Cumene hydroperoxide: Used in the production of phenol and acetone, and as a polymerization initiator.

Uniqueness: Tert-butyl 2,2-dimethyldecaneperoxoate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization processes.

Properties

CAS No.

61415-88-1

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

tert-butyl 2,2-dimethyldecaneperoxoate

InChI

InChI=1S/C16H32O3/c1-7-8-9-10-11-12-13-16(5,6)14(17)18-19-15(2,3)4/h7-13H2,1-6H3

InChI Key

JVDMQGBERIYHPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C)C(=O)OOC(C)(C)C

Origin of Product

United States

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